Cas no 55484-04-3 (4-(furan-2-yl)pyridine)

4-(Furan-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a furan moiety at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its dual aromatic systems enable versatile reactivity, facilitating applications in ligand design, coordination chemistry, and material science. The compound’s stability and well-defined functional groups allow for further derivatization, enhancing its utility in cross-coupling reactions and as a building block for complex molecular architectures. Its distinct structural features also contribute to potential applications in optoelectronic materials and bioactive molecule development.
4-(furan-2-yl)pyridine structure
4-(furan-2-yl)pyridine structure
Product Name:4-(furan-2-yl)pyridine
CAS No:55484-04-3
MF:C9H7NO
MW:145.157982110977
CID:351800
PubChem ID:589392
Update Time:2025-05-20

4-(furan-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 4-(2-furanyl)-
    • 4-(furan-2-yl)pyridine
    • DTXSID00343383
    • 4-furylpyridine
    • 32HS8GWM6Q
    • CHEMBL4548971
    • UNII-32HS8GWM6Q
    • Furan, 2-(4-pyridyl)-
    • FT-0732396
    • EN300-141191
    • 4-(2-Furyl)pyridine
    • 55484-04-3
    • SCHEMBL12440870
    • 4-(2-Furanyl)pyridine
    • Inchi: 1S/C9H7NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H
    • InChI Key: ZKFCBMREQURXHM-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1C=CN=CC=1

Computed Properties

  • Exact Mass: 145.05281
  • Monoisotopic Mass: 145.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03

4-(furan-2-yl)pyridine Pricemore >>

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Additional information on 4-(furan-2-yl)pyridine

Introduction to 4-(furan-2-yl)pyridine (CAS No. 55484-04-3)

4-(furan-2-yl)pyridine, identified by its Chemical Abstracts Service (CAS) number 55484-04-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound serves as a versatile building block in the synthesis of various pharmacologically active molecules, particularly in the development of drugs targeting neurological and cardiovascular disorders. Its unique structural framework, combining a pyridine ring with a furan moiety, imparts distinct electronic and steric properties that make it valuable for medicinal chemistry applications.

The structural composition of 4-(furan-2-yl)pyridine consists of a six-membered aromatic ring system where the pyridine nitrogen is adjacent to a furan substituent at the 4-position. This arrangement creates a conjugated system that enhances its reactivity and potential for further functionalization. The presence of both nitrogen-containing heterocycles allows for multiple interaction points with biological targets, making it an attractive scaffold for drug design.

In recent years, 4-(furan-2-yl)pyridine has been extensively studied for its role in the development of novel therapeutic agents. One of the most promising areas of research involves its application in the synthesis of small-molecule inhibitors targeting enzymes involved in metabolic disorders. For instance, studies have demonstrated its utility in creating compounds that modulate glucose metabolism by interacting with key enzymes such as hexokinase and glucokinase. These interactions are critical for understanding and treating conditions like diabetes and hyperglycemia.

Furthermore, the pharmacological properties of 4-(furan-2-yl)pyridine have been explored in the context of neurodegenerative diseases. Research indicates that derivatives of this compound exhibit potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are hallmark pathological markers in Alzheimer's disease. The ability of 4-(furan-2-yl)pyridine to modulate neurotransmitter systems also makes it a candidate for developing treatments for other neurological disorders such as Parkinson's disease and epilepsy.

The synthesis of 4-(furan-2-yl)pyridine typically involves multi-step organic reactions, often starting from readily available furan derivatives and pyridine precursors. Advanced synthetic methodologies, including cross-coupling reactions like Suzuki-Miyaura coupling, have been employed to introduce functional groups at specific positions on the molecule. These synthetic strategies allow chemists to tailor the properties of 4-(furan-2-yl)pyridine derivatives to meet specific pharmacological requirements.

Recent advancements in computational chemistry have also contributed to the optimization of 4-(furan-2-yl)pyridine derivatives as drug candidates. Molecular modeling techniques enable researchers to predict how these compounds will interact with biological targets at the atomic level. This approach has led to the identification of novel analogs with enhanced binding affinity and reduced toxicity profiles, accelerating the drug discovery process.

The role of 4-(furan-2-yl)pyridine in medicinal chemistry extends beyond small-molecule drug development. It has also been incorporated into nucleoside analogs used in antiviral therapies. By modifying the sugar moiety attached to the pyrimidine ring, researchers have created antiviral agents that inhibit viral replication by disrupting nucleic acid synthesis. These findings highlight the broad applicability of 4-(furan-2-yl)pyridine as a pharmacophore in addressing diverse therapeutic challenges.

In conclusion, 4-(furan-2-yl)pyridine (CAS No. 55484-04-3) represents a significant compound in modern pharmaceutical research due to its structural versatility and functional utility. Its incorporation into various drug candidates has shown promise in treating metabolic disorders, neurodegenerative diseases, and viral infections. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

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